Cas no 851207-99-3 (4-imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro5.5undec-1-ene-1-carbonitrile)

4-imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro5.5undec-1-ene-1-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- <br>4-imino-2-mercapto-5-(4-methyl-1,3-thiazol-2-yl)-3-azaspiro[5.5]undec-1-ene -1-carbonitrile
- 4-imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro5.5undec-1-ene-1-carbonitrile
- 4-imino-2-mercapto-5-(4-methyl-1,3-thiazol-2-yl)-3-azaspiro[5.5]undec-1-ene-1-carbonitrile
- 2-amino-1-(4-methyl-1,3-thiazol-2-yl)-4-sulfanyl-3-azaspiro[5.5]undeca-2,4-diene-5-carbonitrile
- AKOS034476256
- SR-01000062514-1
- 4-imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile
- SR-01000062514
- HMS1761C15
- EN300-11747
- 851207-99-3
- Z57990007
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- Inchi: InChI=1S/C15H18N4S2/c1-9-8-21-14(18-9)11-12(17)19-13(20)10(7-16)15(11)5-3-2-4-6-15/h8,11,20H,2-6H2,1H3,(H2,17,19)
- InChI Key: DBDHTFKTCSHEQV-UHFFFAOYSA-N
- SMILES: CC1=CSC(=N1)C2C(=NC(=C(C23CCCCC3)C#N)S)N
Computed Properties
- Exact Mass: 318.09728894g/mol
- Monoisotopic Mass: 318.09728894g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 1
- Complexity: 539
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 104Ų
- XLogP3: 2.9
4-imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro5.5undec-1-ene-1-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-11747-2.5g |
4-imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile |
851207-99-3 | 95% | 2.5g |
$614.0 | 2023-06-24 | |
Enamine | EN300-11747-1.0g |
4-imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile |
851207-99-3 | 95% | 1g |
$314.0 | 2023-06-24 | |
Enamine | EN300-11747-0.5g |
4-imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile |
851207-99-3 | 95% | 0.5g |
$218.0 | 2023-06-24 | |
Enamine | EN300-11747-5.0g |
4-imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile |
851207-99-3 | 95% | 5g |
$908.0 | 2023-06-24 | |
Enamine | EN300-11747-100mg |
4-imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile |
851207-99-3 | 95.0% | 100mg |
$83.0 | 2023-10-03 | |
1PlusChem | 1P019OA5-50mg |
4-imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile |
851207-99-3 | 95% | 50mg |
$124.00 | 2024-04-21 | |
1PlusChem | 1P019OA5-250mg |
4-imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile |
851207-99-3 | 95% | 250mg |
$200.00 | 2024-04-21 | |
Enamine | EN300-11747-500mg |
4-imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile |
851207-99-3 | 95.0% | 500mg |
$218.0 | 2023-10-03 | |
Enamine | EN300-11747-10000mg |
4-imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile |
851207-99-3 | 95.0% | 10000mg |
$1346.0 | 2023-10-03 | |
Enamine | EN300-11747-10.0g |
4-imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile |
851207-99-3 | 95% | 10g |
$1346.0 | 2023-06-24 |
4-imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro5.5undec-1-ene-1-carbonitrile Related Literature
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Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
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Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
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Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
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Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
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5. Water
Additional information on 4-imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro5.5undec-1-ene-1-carbonitrile
Comprehensive Overview of 4-imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile (CAS No. 851207-99-3)
The compound 4-imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile (CAS No. 851207-99-3) is a highly specialized chemical entity with a unique spirocyclic structure. Its molecular framework combines a thiazole ring, a spiro[5.5]undecane core, and a carbonitrile functional group, making it a subject of interest in pharmaceutical and agrochemical research. The presence of both imino and sulfanyl groups further enhances its reactivity and potential applications in drug discovery.
In recent years, the demand for spirocyclic compounds has surged due to their structural rigidity and ability to interact with biological targets. Researchers are particularly intrigued by the 4-methyl-1,3-thiazol-2-yl moiety, which is known for its role in modulating enzyme activity. This compound’s azaspiro architecture also aligns with current trends in fragment-based drug design, where three-dimensional diversity is prioritized over flat aromatic systems. Such features make CAS No. 851207-99-3 a promising candidate for addressing challenges in kinase inhibition and protein-protein interaction modulation.
The synthesis of 4-imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile involves multi-step organic transformations, often requiring precise control over reaction conditions to achieve high yields. Key steps include the construction of the spiro[5.5]undecane scaffold and the introduction of the thiazole ring via cyclization reactions. Analytical techniques such as NMR, HPLC, and mass spectrometry are critical for verifying its purity and structural integrity, as impurities could significantly impact its performance in downstream applications.
From a commercial perspective, this compound is often sought after by laboratories focusing on medicinal chemistry and high-throughput screening. Its potential as a scaffold for drug development is underscored by its compatibility with modern combinatorial chemistry approaches. Additionally, its carbonitrile group offers a versatile handle for further derivatization, enabling the creation of libraries for structure-activity relationship (SAR) studies. These attributes have positioned it as a valuable tool in the quest for novel therapeutics targeting metabolic disorders and inflammatory diseases.
Environmental and safety considerations for CAS No. 851207-99-3 are equally important. While not classified as hazardous under standard regulations, proper handling protocols—such as the use of personal protective equipment (PPE) and adequate ventilation—are recommended during laboratory work. Its stability under various storage conditions (e.g., temperature, humidity) has been documented, ensuring its longevity in research settings. These practical aspects are frequently queried in scientific forums and chemical databases, reflecting the compound’s growing relevance.
Looking ahead, the exploration of 4-imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile is expected to expand, particularly in interdisciplinary studies combining computational modeling and experimental validation. Its structural complexity offers fertile ground for machine learning-assisted drug discovery, a hot topic in AI-driven chemistry. As the scientific community continues to unravel its full potential, this compound may emerge as a cornerstone in the development of next-generation bioactive molecules.
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